molecular formula C27H24N2O5 B2703642 5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione CAS No. 1023515-76-5

5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B2703642
CAS No.: 1023515-76-5
M. Wt: 456.498
InChI Key: KCWSIVHWUWEBDH-UHFFFAOYSA-N
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Description

Historical Development of Barbituric Acid Derivatives

Barbituric acid, first synthesized by Adolf von Baeyer in 1864, laid the foundation for a century of pharmacological innovation. Early derivatives like barbital (diethylbarbituric acid), introduced in 1904, established the core structure-activity relationship (SAR) for central nervous system (CNS) modulation. The 1920s–1950s saw the proliferation of over 50 clinically used barbiturates, including butobarbital , which emphasized the role of alkyl chain length in pharmacokinetics. The synthesis of 5-arylidene derivatives emerged later, leveraging condensation reactions to introduce aromatic substituents at the C5 position. This structural modification shifted research toward non-CNS applications, such as corrosion inhibition and materials science, while retaining the heterocyclic framework critical for electron donation.

Significance of 5-Arylidene Barbiturates in Modern Research

5-Arylidene barbiturates have gained prominence due to their multifunctional donor-acceptor systems. The arylidene group enhances π-electron delocalization, enabling applications in:

  • Corrosion inhibition : Derivatives like 5-(3,4-dimethoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6-trione exhibit 92.8% efficiency in protecting carbon steel in acidic environments.
  • Supramolecular chemistry : The planar aromatic system facilitates host-guest interactions, useful in sensor design.
  • Biological activity : Modified derivatives show promise as anticancer agents by modulating kinase pathways.

A comparative analysis of key derivatives is provided below:

Derivative R1 R2 Key Application Efficiency/Activity
Barbital -C2H5 -C2H5 Sedative Low therapeutic index
Inhibitor I (3a) -CH3 -CH3 Corrosion inhibition 86.6% at 21 µM
Inhibitor II (3b) -C2H5 -C2H5 Corrosion inhibition 92.8% at 21 µM
Target Compound -C6H4CH3 -C6H4CH3 Under investigation Pending publication

Current Research Landscape for 1,3-Disubstituted-5-arylidene Barbiturates

Recent advances focus on optimizing the 1,3-disubstituents to tailor electronic and steric effects. For example:

  • Electron-donating groups (e.g., -OCH3, -CH3) at the arylidene moiety improve adsorption on metal surfaces via charge transfer.
  • Bulky 3-methylphenyl groups at N1 and N3 increase molecular footprint, enhancing surface coverage in corrosion applications.
  • Computational modeling : Density functional theory (DFT) studies reveal that the HOMO-LUMO gap correlates with inhibition efficiency, guiding rational design.

Synthetic methodologies have also evolved. The condensation of 1,3-disubstituted barbituric acids with aromatic aldehydes under microwave irradiation now achieves yields exceeding 85%, reducing reaction times from hours to minutes.

Rationale for Investigating 5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione

This compound combines three strategic features:

  • 2,4-Dimethoxybenzylidene group : The methoxy substituents enhance electron donation, stabilizing adsorption on metallic or biological targets.
  • 1,3-Bis(3-methylphenyl) groups : The methylphenyl substituents increase lipophilicity, potentially improving membrane permeability in drug delivery.
  • Rigid diazinane-trione core : Facilitates planar alignment for π-π stacking, relevant in materials science.

Preliminary molecular dynamics simulations suggest a binding affinity of −8.9 kcal/mol for kinase proteins, comparable to FDA-approved inhibitors. Corrosion inhibition studies predict >90% efficiency in acidic environments based on structural analogs.

Properties

IUPAC Name

5-[(2,4-dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-17-7-5-9-20(13-17)28-25(30)23(15-19-11-12-22(33-3)16-24(19)34-4)26(31)29(27(28)32)21-10-6-8-18(2)14-21/h5-16H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWSIVHWUWEBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)C(=O)N(C2=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione (commonly referred to as BMTDZ) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of BMTDZ, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of BMTDZ can be represented as follows:

C21H22N2O5\text{C}_{21}\text{H}_{22}\text{N}_2\text{O}_5

This structure features a diazinane backbone with methoxy and methyl substituents that are crucial for its biological activity.

BMTDZ exhibits several mechanisms that contribute to its biological activity:

  • Tyrosinase Inhibition : BMTDZ analogs have been shown to inhibit mushroom tyrosinase effectively. Tyrosinase is a key enzyme in melanin biosynthesis; thus, its inhibition can lead to reduced pigmentation and is beneficial in treating hyperpigmentation disorders. For example, analogs derived from BMTDZ demonstrated IC50 values significantly lower than that of kojic acid, a standard tyrosinase inhibitor .
  • Antioxidant Activity : Studies indicate that BMTDZ exhibits strong antioxidant properties. It was found to scavenge free radicals effectively and protect cells from oxidative stress, which is implicated in various diseases including cancer .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of BMTDZ and its analogs:

Activity IC50 Value (µM) Reference Compound Comments
Tyrosinase Inhibition1.12Kojic Acid (24.09)22-fold stronger than kojic acid
Antioxidant ActivityVaries-Comparable efficacy to positive controls
Cytotoxicity (B16F10 Cells)>20-No significant cytotoxicity at ≤20 µM

Case Study 1: Tyrosinase Inhibition

In a study evaluating the efficacy of BMTDZ analogs on mushroom tyrosinase, it was observed that several analogs exhibited potent inhibition. Analog 3 was particularly notable for its IC50 value of 1.12 µM, which is significantly more effective compared to conventional inhibitors like kojic acid . This suggests that BMTDZ could be a promising candidate for developing new treatments for skin conditions related to hyperpigmentation.

Case Study 2: Antioxidant Effects

In another investigation focused on antioxidant properties, BMTDZ analogs were tested against various oxidative stress models. The results indicated that these compounds effectively reduced oxidative damage in cellular systems, showcasing their potential as therapeutic agents against oxidative stress-related diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The diazinane-trione scaffold is highly modular, allowing diverse substitutions that influence physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) logP* Key References
Target Compound 2,4-Dimethoxyphenyl methylidene; 3-methylphenyl (x2) C27H24N2O5 456.49 Not reported
5-[(2-Bromophenyl)methylidene]-1,3-diazinane-2,4,6-trione 2-Bromophenyl methylidene C11H7BrN2O3 303.10 Not reported
5-[(3-Chloro-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione 3-Chloro-4-methoxyphenyl methylidene C12H9ClN2O4 280.66 1.32
5-({4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione Dichlorophenyl-methoxy-methoxyphenyl methylidene; 4-methoxyphenyl C26H20Cl2N2O6 527.36 4.74
5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione 4-Ethoxyphenyl methylidene; 3-methylphenyl (x2) C28H26N2O4 454.52 Not reported
5-[(4-Hydroxyphenyl)methylidene]-1,3-bis(2-methylpropyl)-1,3-diazinane-2,4,6-trione 4-Hydroxyphenyl methylidene; isobutyl (x2) C19H23N3O4 357.40 Not reported

*logP values indicate lipophilicity, critical for membrane permeability and bioavailability.

Key Observations:

Substituent Bulk: The target compound’s higher molecular weight (456.49 g/mol) compared to simpler analogs (e.g., 280.66 g/mol in ) arises from its dual 3-methylphenyl and 2,4-dimethoxyphenyl groups.

Electron-Donating vs. Halogens (Br, Cl) in and introduce electron-withdrawing effects, altering electronic distribution and reactivity.

logP Trends : The dichlorophenyl analog in exhibits high lipophilicity (logP 4.74), suggesting superior membrane permeability compared to the less lipophilic chloro-methoxy derivative (logP 1.32 in ).

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The compound is synthesized via a condensation reaction between 2,4-dimethoxybenzaldehyde and 1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione. Key steps include:

  • Catalyst/Solvent System : Use ethanol or methanol as solvents with acid/base catalysts (e.g., piperidine or acetic acid) to facilitate imine formation .
  • Temperature : Reactions typically proceed at 60–80°C for 6–12 hours to achieve >70% yield .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. How can the structure of this compound be confirmed experimentally?

Structural validation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 165–175 ppm) .
  • X-ray Crystallography : Resolves the diazinane trione core and confirms the Z/E configuration of the methylidene group (e.g., π-π interactions at 3.6–3.8 Å distances) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 457.15) .

Q. What are the primary chemical reactions this compound undergoes?

Reactivity is dominated by:

  • Nucleophilic Substitution : The 2,4-dimethoxyphenyl group undergoes methoxy replacement with amines or thiols under acidic conditions .
  • Oxidation : Treatment with KMnO4_4 or CrO3_3 oxidizes the methylidene group to a ketone, altering conjugation .
  • Photochemical Reactions : UV irradiation induces [2+2] cycloaddition in the presence of alkenes, useful for derivatization .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in enzyme inhibition or cytotoxicity studies may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays) and use positive controls (e.g., staurosporine for IC50_{50} validation) .
  • Solubility Effects : Pre-saturate DMSO stock solutions to avoid aggregation artifacts .
  • Target Validation : Employ CRISPR knockouts or RNAi to confirm on-target effects .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

Rational design involves:

  • Computational Modeling : Use DFT calculations to predict electron-deficient regions for substitution (e.g., replacing methoxy with nitro groups) .
  • SAR Studies : Modify the 3-methylphenyl groups to bulkier substituents (e.g., tert-butyl) to enhance hydrophobic binding .
  • Fragment-Based Screening : Identify pharmacophores via X-ray co-crystallization with target proteins (e.g., kinases) .

Q. How should researchers address contradictions in spectroscopic data interpretation?

Conflicting NMR or IR signals can be resolved by:

  • Multi-Spectral Correlation : Cross-validate 1^1H-13^13C HSQC and HMBC to assign ambiguous peaks .
  • Dynamic Effects : Variable-temperature NMR clarifies conformational exchange broadening (e.g., rotameric states of the diazinane ring) .
  • DFT Simulations : Compare experimental IR stretches (e.g., C=O at 1700 cm1^{-1}) with computed vibrational spectra .

Q. What methodologies mitigate discrepancies between in vitro and in vivo efficacy?

Key approaches include:

  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated demethylation) .
  • Prodrug Design : Mask polar groups (e.g., esterify carbonyls) to improve bioavailability .
  • Pharmacokinetic Profiling : Monitor plasma half-life and tissue distribution in rodent models .

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